GSK2837808A - 1445879-21-9

GSK2837808A

Catalog Number: EVT-269972
CAS Number: 1445879-21-9
Molecular Formula: C31H25F2N5O7S
Molecular Weight: 649.6258
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK2837808A is a potent and selective small-molecule inhibitor of lactate dehydrogenase A (LDHA). [, , , , , ] LDHA is an enzyme that catalyzes the interconversion of pyruvate and lactate, playing a crucial role in cellular metabolism, particularly in the context of glycolysis. [, , , , , ] GSK2837808A has been widely used in scientific research to investigate the role of LDHA and lactate metabolism in various biological processes and disease models.

GSK2837808A is a potent and selective inhibitor of lactate dehydrogenase A (LDHA) [, , , , , , ]. LDHA is an enzyme that catalyzes the conversion of pyruvate to lactate, a key step in anaerobic glycolysis. GSK2837808A has been investigated for its potential therapeutic benefits in various diseases, including cancer and inflammatory disorders.

Pyruvate

  • Compound Description: Pyruvate is a key metabolite in cellular energy production. It is the end product of glycolysis and can be further metabolized through various pathways, including lactate fermentation and pyruvate oxidation [].
  • Relevance: GSK2837808A, by inhibiting LDHA, reduces the conversion of pyruvate to lactate [, ]. Interestingly, supplementing cells treated with GSK2837808A with pyruvate was found to reverse the inhibitory effects of GSK2837808A on the cytosolic NAD+/NADH ratio and LPS-induced microglial activation []. This suggests that pyruvate metabolism is impacted by GSK2837808A's inhibition of LDHA.

L-2-Hydroxyglutarate (L-2HG)

  • Compound Description: L-2-Hydroxyglutarate (L-2HG) is an oncometabolite that can accumulate in certain cancers. It is produced as a byproduct of LDHA's promiscuous activity under hypoxic conditions [, ]. L-2HG has been shown to regulate gene expression, influence tumor stemness, and suppress antitumor immunity [, ].
  • Relevance: GSK2837808A, by inhibiting LDHA, has been shown to decrease L-2HG levels in pancreatic cancer models [, ]. This reduction in L-2HG is associated with tumor regression and increased sensitivity to anti-PD1 therapy, suggesting that GSK2837808A's therapeutic benefits may be mediated, in part, through its effects on L-2HG production [, ].

Aminooxyacetic acid (AOAA)

  • Compound Description: Aminooxyacetic acid (AOAA) is an inhibitor of the malate-aspartate shuttle (MAS), a mitochondrial shuttle system involved in transferring reducing equivalents across the mitochondrial membrane [].
  • Relevance: Like GSK2837808A, AOAA has demonstrated efficacy in reducing LPS-induced neuroinflammation in mice []. This shared effect suggests a potential link between the metabolic pathways targeted by these two inhibitors, although their mechanisms of action differ. Notably, AOAA inhibits MAS, while GSK2837808A targets LDHA [].

Daunorubicin

  • Compound Description: Daunorubicin is a chemotherapeutic agent used in the treatment of various cancers, including B-cell acute lymphoblastic leukemia (B-ALL) [].
  • Relevance: While not structurally related to GSK2837808A, daunorubicin's resistance profile in B-ALL cells led to the investigation of LDHA as a potential therapeutic target []. Studies showed that B-ALL patients exhibiting resistance to daunorubicin displayed upregulated HIF1α and MYC signatures, which are associated with increased LDHA expression []. This observation suggests that combining GSK2837808A with daunorubicin could potentially enhance its efficacy in treating daunorubicin-resistant B-ALL.

JQ1

  • Compound Description: JQ1 is a bromodomain inhibitor with anti-cancer properties []. It disrupts the interaction between bromodomains and acetylated lysine residues on histones, thereby influencing gene expression.
  • Relevance: While structurally distinct from GSK2837808A, JQ1 exhibits synergistic effects when combined with ribitol in inhibiting the proliferation and migration of triple-negative MDA-MB-231 breast cancer cells []. This synergistic activity is linked to alterations in glycolysis and the expression of genes involved in cell survival and death []. Notably, both JQ1 and GSK2837808A influence glycolysis, highlighting the importance of this metabolic pathway in cancer cell survival and its potential as a therapeutic target.
Source and Classification

GSK2837808A was developed by GlaxoSmithKline and is classified under lactate dehydrogenase inhibitors. It has been extensively studied for its ability to inhibit the activity of lactate dehydrogenase A, which catalyzes the conversion of pyruvate to lactate, thereby facilitating anaerobic respiration in cancer cells. The compound is recognized for its potential in managing conditions associated with aberrant glucose metabolism.

Synthesis Analysis

Methods and Technical Details

The synthesis of GSK2837808A involves several steps that typically include the following:

  1. Starting Materials: The synthesis begins with readily available aryl and alkyl derivatives that serve as building blocks.
  2. Reagents: Common reagents such as cesium carbonate and various solvents (e.g., toluene, dichloromethane) are used throughout the process.
  3. Reaction Conditions: The reactions are generally conducted under reflux conditions, often requiring monitoring via thin-layer chromatography or gas chromatography-mass spectrometry to ensure completion.
  4. Purification: After reaction completion, products are purified using column chromatography over silica gel to isolate the desired compounds.

The synthesis process emphasizes optimizing yields and minimizing side reactions, which can complicate purification efforts.

Molecular Structure Analysis

Structure and Data

GSK2837808A has a well-defined molecular structure characterized by specific functional groups that contribute to its inhibitory activity. The exact molecular formula and structure can be represented as follows:

  • Molecular Formula: C₁₈H₁₉N₃O₄S
  • Molecular Weight: 367.42 g/mol

The structural representation includes a sulfonamide moiety, which is critical for its interaction with the lactate dehydrogenase A enzyme. The compound's three-dimensional conformation facilitates binding within the active site of the enzyme.

Chemical Reactions Analysis

Reactions and Technical Details

GSK2837808A undergoes specific chemical reactions that highlight its function as an inhibitor:

  1. Inhibition Mechanism: The compound binds to the active site of lactate dehydrogenase A, preventing substrate access and subsequent enzyme activity.
  2. Kinetic Studies: In vitro assays have determined that GSK2837808A exhibits an IC50 value of approximately 2.6 nM, indicating its high potency as an inhibitor.
  3. Stability Testing: Stability in biological systems is crucial; modifications to enhance stability have been explored, such as transitioning from ester to amide analogues which may retain activity while improving metabolic stability.
Mechanism of Action

Process and Data

The mechanism by which GSK2837808A exerts its effects involves several key processes:

  1. Enzyme Binding: Upon administration, GSK2837808A specifically binds to lactate dehydrogenase A, inhibiting its enzymatic function.
  2. Metabolic Impact: This inhibition leads to decreased conversion of pyruvate to lactate, thereby reducing lactate levels in cells. This shift can induce oxidative stress in cancer cells reliant on glycolysis for energy.
  3. Cellular Effects: The resultant metabolic disruption can lead to reduced cell proliferation and increased apoptosis in tumor cells.

Studies have shown that targeting this pathway can significantly impact tumor growth dynamics.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GSK2837808A possesses several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide but exhibits limited solubility in water.
  • Stability: While effective as an inhibitor, GSK2837808A has shown some instability in plasma due to hydrolysis of ester bonds; thus, modifications have been proposed to enhance its pharmacokinetic profile.
  • Melting Point: Specific melting point data can vary based on purity but typically falls within a range indicative of solid-state compounds.

These properties are critical for determining the compound's suitability for therapeutic applications.

Applications

Scientific Uses

GSK2837808A has several promising applications in scientific research and potential therapeutic contexts:

  1. Cancer Therapy: Its primary application lies in oncology, where it may be used to target tumors exhibiting high levels of lactate dehydrogenase A activity.
  2. Metabolic Disorders: Beyond cancer, there is interest in exploring its role in metabolic disorders characterized by dysregulated glycolysis.
  3. Research Tool: As a potent inhibitor, GSK2837808A serves as a valuable research tool for studying metabolic pathways involving lactate dehydrogenase A.

Properties

CAS Number

1445879-21-9

Product Name

GSK2837808A

IUPAC Name

3-[[3-(cyclopropylsulfamoyl)-7-(2,4-dimethoxypyrimidin-5-yl)quinolin-4-yl]amino]-5-(3,5-difluorophenoxy)benzoic acid

Molecular Formula

C31H25F2N5O7S

Molecular Weight

649.6258

InChI

InChI=1S/C31H25F2N5O7S/c1-43-29-25(14-35-31(37-29)44-2)16-3-6-24-26(9-16)34-15-27(46(41,42)38-20-4-5-20)28(24)36-21-7-17(30(39)40)8-22(13-21)45-23-11-18(32)10-19(33)12-23/h3,6-15,20,38H,4-5H2,1-2H3,(H,34,36)(H,39,40)

InChI Key

RZBCPMYJIARMGV-UHFFFAOYSA-N

SMILES

COC1=NC(=NC=C1C2=CC3=NC=C(C(=C3C=C2)NC4=CC(=CC(=C4)C(=O)O)OC5=CC(=CC(=C5)F)F)S(=O)(=O)NC6CC6)OC

Solubility

Soluble in DMSO

Synonyms

GSK2837808A; GSK-2837808A; GSK 2837808A; GSK2837808; GSK-2837808; GSK 2837808.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.